
2-Isopropoxystyrène
Vue d'ensemble
Description
1-Isopropoxy-2-vinylbenzene is an organic compound with the molecular formula C11H14O. It is characterized by the presence of an isopropoxy group and a vinyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Applications De Recherche Scientifique
1-Isopropoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
2-Isopropoxystyrene is primarily involved in the formation of Grubbs-Hoveyda complexes, which are catalysts used in olefin metathesis . The primary target of 2-Isopropoxystyrene is the ruthenium carbene complex, which is a key component of the Grubbs-Hoveyda catalyst .
Mode of Action
2-Isopropoxystyrene interacts with the ruthenium carbene complex to form a chelate substructure . This interaction results in the formation of a Grubbs-Hoveyda catalyst, which is capable of promoting olefin metathesis . The process involves the light-driven geminal hydrogenation of alkynes, which is an unconventional yet efficient entry into five-coordinate Grubbs-type ruthenium carbene complexes .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Isopropoxystyrene is the isoprenoid biosynthesis pathway . This pathway involves two distinct routes: the classical mevalonate pathway and the recently unveiled deoxyxylulose 5-phosphate pathway . Isoprenoids are biosynthesized from isoprenyl diphosphate units, which are generated by these two distinctive biosynthetic pathways .
Pharmacokinetics
The compound’s interaction with the ruthenium carbene complex suggests that it may have significant reactivity and potential bioavailability .
Result of Action
The result of the action of 2-Isopropoxystyrene is the formation of Grubbs-Hoveyda complexes, which are catalysts for olefin metathesis . The formation of these complexes enables the promotion of olefin metathesis, a chemical reaction that has significant applications in the field of organic chemistry .
Action Environment
The action of 2-Isopropoxystyrene is influenced by environmental factors such as light and the presence of other chemical compounds . For instance, the light-driven geminal hydrogenation of alkynes is a key step in the formation of Grubbs-type ruthenium carbene complexes . Additionally, the presence of other compounds, such as the ruthenium carbene complex, is necessary for the action of 2-Isopropoxystyrene .
Méthodes De Préparation
1-Isopropoxy-2-vinylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of methyl triphenylphosphonium bromide with n-butyllithium in tetrahydrofuran (THF) and hexane, followed by the addition of O-(2-propoxy)salicylaldehyde . The reaction conditions typically involve room temperature and a reaction time of several hours. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Analyse Des Réactions Chimiques
1-Isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, where the vinyl or isopropoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Isopropoxy-2-vinylbenzene can be compared with other similar compounds, such as:
- 3-Isopropoxyphenylboronic acid
- 4-Isopropoxybenzylamine
- 3-Isopropoxy-4-methylaniline hydrochloride These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-isopropoxy-2-vinylbenzene lies in its combination of the isopropoxy and vinyl groups, which confer distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
1-ethenyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCKVSZTZAMSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420138 | |
| Record name | 2-isopropoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67191-35-9 | |
| Record name | 2-isopropoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethenyl-2-(1-methylethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-isopropoxystyrene in ruthenium-catalyzed olefin metathesis?
A1: 2-isopropoxystyrene plays a crucial role in forming highly active "second-generation" ruthenium-based catalysts for olefin metathesis, particularly the Hoveyda-Grubbs catalyst. [, , ]. These catalysts are known for their enhanced stability, activity, and functional group tolerance compared to their predecessors.
Q2: How does 2-isopropoxystyrene interact with ruthenium complexes during catalyst formation?
A2: 2-isopropoxystyrene acts as a ligand, coordinating to the ruthenium center through its olefinic double bond. This coordination forms a stable, yet reactive, ruthenium-carbene complex. Studies have shown that 2-isopropoxystyrene exhibits a strong affinity for ruthenium, outcompeting other olefins like 1-hexene in forming the corresponding ruthenium complexes []. This selectivity is attributed to the chelating ability of the isopropoxy group, which enhances the stability of the resulting complex.
Q3: What is the role of 2-isopropoxystyrene in the catalytic cycle of olefin metathesis?
A3: While 2-isopropoxystyrene is integral to forming the active catalyst, it can also participate in the catalytic cycle itself. During the reaction, it can temporarily dissociate from the ruthenium center, allowing the substrate olefin to coordinate and undergo metathesis. This dynamic equilibrium between the bound and unbound states of 2-isopropoxystyrene contributes to the catalyst's activity and longevity [].
Q4: Are there any alternative synthetic routes to Hoveyda-Grubbs catalysts that utilize 2-isopropoxystyrene?
A4: Yes, recent research has explored alternative pathways to synthesize Hoveyda-Grubbs catalysts using 2-isopropoxystyrene. One notable method involves light-driven gem hydrogenation of alkynes, which provides a safer and more versatile approach compared to traditional methods relying on hazardous reagents like phenyldiazomethane []. This approach highlights the adaptability of 2-isopropoxystyrene in different synthetic strategies.
Q5: How does the structure of 2-isopropoxystyrene influence its properties in olefin metathesis catalysis?
A5: The structure of 2-isopropoxystyrene is carefully tailored for its role in olefin metathesis. The isopropoxy group, with its steric bulk and electron-donating ability, influences the catalyst's activity, stability, and selectivity. Modifications to this group can significantly impact the catalyst's performance, highlighting the importance of understanding structure-activity relationships in catalyst design [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



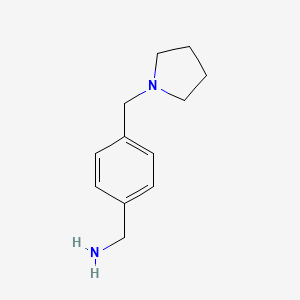
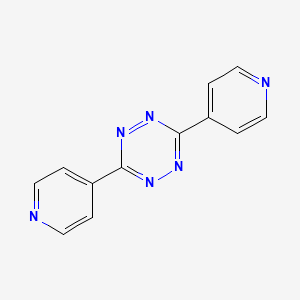
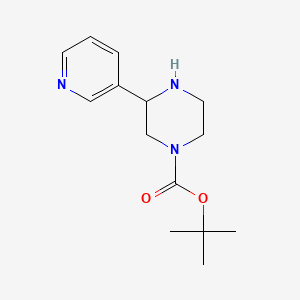
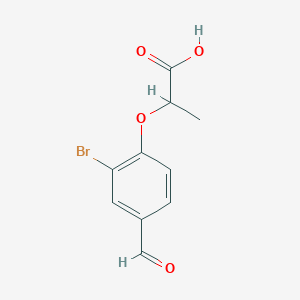

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
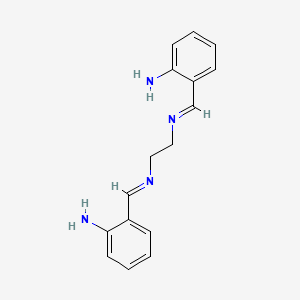



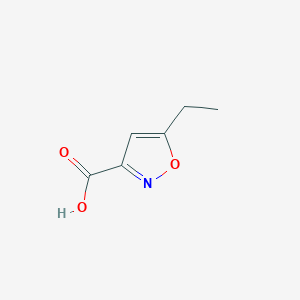
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

